Benzylmagnesium Bromide
Overview
Description
Benzylmagnesium Bromide: is an organometallic compound with the molecular formula C₇H₇BrMg . It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is particularly useful in the formation of alcohols, acids, and other functional groups by reacting with various electrophiles.
Mechanism of Action
Target of Action
Benzylmagnesium Bromide primarily targets halogenated hydrocarbons . It reacts with these compounds to form new carbon-carbon bonds, which are crucial in the formation of complex molecules .
Mode of Action
The compound interacts with its targets through a process known as the Grignard reaction . This reaction involves the exothermic reaction of metallic magnesium with a halide in an anhydrous, etheric solvent . The result is the formation of organomagnesium halides, better known as Grignard reagents .
Biochemical Pathways
The Grignard reaction is a key biochemical pathway affected by this compound. This pathway leads to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex molecules . The reaction can also lead to the formation of side products like Wurtz coupling, which can diminish the selectivity in Grignard reagent formation .
Pharmacokinetics
The compound is typically used as a solution, and it generally exists in an equilibrium between alkyl magnesium halides and dialkyl magnesium .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds. This is particularly useful in the synthesis of complex molecules. For instance, it is mainly used for the formation of diastereomeric o-toluylmethanol via a format reaction .
Action Environment
The action of this compound is influenced by several environmental factors. The reaction temperatures must be closely controlled to avoid thermal runaway and hazardous situations due to the exothermic nature of the reaction .
Biochemical Analysis
Biochemical Properties
Benzylmagnesium Bromide is mainly used for the formation of diastereomeric o-toluylmethanol via a format reaction . Moreover, this compound only generates o-tolylmethanol when used in excess or at higher temperatures
Cellular Effects
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of organic synthesis. It is used in the formation of diastereomeric o-toluylmethanol
Temporal Effects in Laboratory Settings
As a Grignard reagent, it is typically used immediately after preparation due to its reactivity
Dosage Effects in Animal Models
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems
Metabolic Pathways
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems
Transport and Distribution
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems
Subcellular Localization
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylmagnesium Bromide is typically prepared by the reaction of benzyl bromide with magnesium in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:
C6H5CH2Br+Mg→C6H5CH2MgBr
Industrial Production Methods: In industrial settings, the preparation of benzylbromomagnesium follows similar principles but is scaled up. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Addition: Benzylmagnesium Bromide reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Nucleophilic Substitution: It can react with alkyl halides to form new carbon-carbon bonds.
Reduction: It can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous solvents.
Alkyl Halides: Reacts under anhydrous conditions with alkyl halides to form new carbon-carbon bonds.
Nitriles: Can be reduced to amines using benzylbromomagnesium in the presence of a suitable catalyst.
Major Products:
Alcohols: Formed from the reaction with aldehydes and ketones.
New Carbon-Carbon Bonds: Formed from the reaction with alkyl halides.
Amines: Formed from the reduction of nitriles.
Scientific Research Applications
Chemistry: Benzylmagnesium Bromide is widely used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of alcohols, acids, and other functional groups.
Biology and Medicine: While its direct applications in biology and medicine are limited, benzylbromomagnesium is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, benzylbromomagnesium is used in the production of fine chemicals, agrochemicals, and materials science. It is also employed in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Phenylmagnesium Bromide: Similar in structure but with a phenyl group instead of a benzyl group.
Ethylmagnesium Bromide: Contains an ethyl group instead of a benzyl group.
Methylmagnesium Bromide: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzylmagnesium Bromide is unique due to its benzyl group, which provides different reactivity and selectivity compared to other Grignard reagents. The presence of the benzyl group allows for the formation of more complex molecules and can influence the outcome of the reactions it undergoes.
Properties
IUPAC Name |
magnesium;methanidylbenzene;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEFGPVWRJCFQP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936015 | |
Record name | Magnesium bromide 6-methylidenecyclohexa-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1589-82-8 | |
Record name | Magnesium bromide 6-methylidenecyclohexa-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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